

Technical Master Guide: 1-Methylpyrrole-2-carbonyl Chloride

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Compound of Interest

Compound Name:	1-Methylpyrrole-2-carbonyl chloride
CAS No.:	26214-68-6
Cat. No.:	B1363960

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Core Identity & Strategic Application in Medicinal Chemistry

Executive Summary

1-Methylpyrrole-2-carbonyl chloride (CAS: 26214-68-6) is a high-value electrophilic intermediate, primarily utilized in the synthesis of sequence-specific DNA-binding polyamides. Structurally, it serves as the activated acyl donor for introducing the N-methylpyrrole (Py) unit, which—when paired with N-methylimidazole (Im) or another Py unit—forms the recognition code for reading the minor groove of DNA.

Unlike standard acid chlorides, this heterocyclic derivative exhibits unique electronic properties due to the electron-rich pyrrole ring, which reduces the electrophilicity of the carbonyl carbon compared to simple benzoyl chlorides. Consequently, its handling requires precise control over moisture exclusion and activation protocols to prevent hydrolysis to the parent acid (1-methylpyrrole-2-carboxylic acid) or dimerization.

Physicochemical Profile

The following data aggregates experimental values essential for process design and handling.



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Synthetic Utility & Mechanism

The primary utility of **1-Methylpyrrole-2-carbonyl chloride** lies in Nucleophilic Acyl Substitution. In the context of polyamide synthesis, it reacts with aromatic amines (e.g., the amino group of a growing polyamide chain on solid support) to form an amide bond.

Mechanistic Insight: Electronic Deactivation

The pyrrole nitrogen's lone pair participates in resonance with the aromatic ring, making the ring electron-rich. However, this electron density can also donate into the carbonyl system (though less effectively than in amides), slightly reducing the electrophilicity of the carbonyl carbon relative to electron-deficient aromatics.

- Implication: Higher temperatures or stronger bases (e.g., DIEA) are often required compared to aliphatic acid chlorides.
- Risk: The electron-rich ring makes the 4- and 5-positions susceptible to electrophilic attack if highly reactive activating agents are used in excess.

Visualization: Synthesis & Activation Pathway

The following diagram illustrates the conversion of the parent acid to the chloride and its subsequent coupling.



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Caption: Activation of the carboxylic acid via Oxalyl Chloride/DMF to the acid chloride, followed by amide coupling.

Experimental Protocols

Protocol A: Synthesis from 1-Methylpyrrole-2-carboxylic Acid

Rationale: Commercial stocks often degrade. Fresh synthesis ensures high coupling efficiency in solid-phase peptide synthesis (SPPS). The oxalyl chloride method is preferred over thionyl chloride to avoid difficult-to-remove sulfur impurities.

Reagents:

- 1-Methylpyrrole-2-carboxylic acid (1.0 eq)
- Oxalyl chloride (1.2 eq)
- DMF (Catalytic, 1-2 drops)
- Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

- Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and an inert gas inlet (Argon).
- Dissolution: Suspend 1-methylpyrrole-2-carboxylic acid in anhydrous DCM (approx. 5 mL per mmol).
- Activation: Cool the suspension to 0°C. Add oxalyl chloride dropwise via syringe.
- Catalysis: Add 1 drop of anhydrous DMF. Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. The solution should become clear and homogeneous.
- Isolation: Concentrate the solution under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.
- Chase: Co-evaporate with anhydrous toluene (2x) to remove trace HCl.
- Result: The residue is the crude acid chloride (usually a yellow/tan solid or oil), sufficiently pure for immediate coupling.

Protocol B: Solid-Phase Coupling (Boc-Chemistry Strategy)

Context: This is the standard cycle for synthesizing DNA-binding polyamides (e.g., Distamycin analogs).

Reagents:

- Resin-bound amine (e.g., Boc-β-Ala-PAM resin, deprotected)
- **1-Methylpyrrole-2-carbonyl chloride** (generated in situ or dissolved fresh)
- DIEA (Diisopropylethylamine)
- DMF (Solvent)

Workflow:

- Deprotection: Treat resin with 80% TFA/DCM to remove Boc group; wash with DCM and DMF.
- Neutralization: Wash resin with 10% DIEA/DMF.
- Coupling:
 - Dissolve Acid Chloride (3-4 equivalents relative to resin loading) in minimal DMF.
 - Add DIEA (4-5 equivalents).
 - Add solution to the resin vessel.
- Incubation: Shake at room temperature for 45–60 minutes.
- Validation: Perform a Kaiser test (ninhydrin). Note: For aromatic amines, the Kaiser test may be less sensitive; a chloranil test is often preferred.

Case Study: DNA Recognition

The 1-methylpyrrole unit is a "spacer" that tolerates A·T and T·A base pairs but sterically clashes with the exocyclic amine of Guanine in the minor groove.

Recognition Code:

- Py/Py Pair: Targets A·T or T·A.
- Im/Py Pair: Targets G·C.
- Py/Im Pair: Targets C·G.

The acid chloride is the critical reagent for installing these "Py" units sequentially.



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Caption: Logic gate mechanism for DNA sequence recognition using Pyrrole (Py) and Imidazole (Im) units.[2]

Safety & Handling Standards

Critical Warning: **1-Methylpyrrole-2-carbonyl chloride** releases HCl gas upon contact with moisture.

- Storage: Store in a tightly sealed container under an inert atmosphere (Argon) at -20°C.
- PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Work exclusively in a fume hood.
- Quenching: Quench excess reagent with methanol (forms the methyl ester) or aqueous sodium bicarbonate solution slowly to neutralize acid.
- Incompatibility: Violent reaction with water, alcohols, and strong bases.

References

- Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.[3] *Journal of the American Chemical Society*, 118(26), 6141–6146.

- Thermo Fisher Scientific. (n.d.). **1-Methylpyrrole-2-carbonyl chloride** Product Information. Thermo Scientific Chemicals.
- PubChem. (n.d.).^[4] **1-Methylpyrrole-2-carbonyl chloride** (Compound Summary). National Library of Medicine.
- Wurtz, N. R., & Dervan, P. B. (2000). Synthesis of Polyamides Using an Fmoc-Protection Strategy.^[2] *Chemistry & Biology*, 7(3), 153-161. (Demonstrates alternative coupling strategies).

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Sources

- 1. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 2. Programmable pyrrole-imidazole polyamides: A potent tool for DNA targeting [html.rhhz.net]
- 3. Highly efficient synthesis of DNA-binding polyamides using a convergent fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1H-pyrrole-2-carbaldehyde | C₆H₇NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]
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